molecular formula C10H5KO5S B1593227 Potassium 1,2-naphthoquinone-4-sulphonate CAS No. 5908-27-0

Potassium 1,2-naphthoquinone-4-sulphonate

Cat. No.: B1593227
CAS No.: 5908-27-0
M. Wt: 276.31 g/mol
InChI Key: GJLHPWURQTWXMF-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Potassium 1,2-naphthoquinone-4-sulphonate is a chemical compound with the molecular formula C10H5KO5S. It is a derivative of naphthoquinone and is known for its applications in various scientific fields. This compound is often used as a reagent in chemical synthesis and analytical chemistry due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium 1,2-naphthoquinone-4-sulphonate can be synthesized through the sulfonation of 1,2-naphthoquinone. The reaction typically involves the use of sulfuric acid or oleum as the sulfonating agent. The process is carried out under controlled temperature conditions to ensure the selective formation of the sulfonate group at the 4-position of the naphthoquinone ring.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale sulfonation reactors. The reaction mixture is carefully monitored to maintain the desired temperature and concentration of reactants. After the sulfonation reaction, the product is neutralized with potassium hydroxide to form the potassium salt. The final product is then purified through crystallization or other suitable methods to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

Potassium 1,2-naphthoquinone-4-sulphonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state products.

    Reduction: It can be reduced to form naphthohydroquinone derivatives.

    Substitution: The sulfonate group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can react with the sulfonate group under basic conditions.

Major Products Formed

    Oxidation: Higher oxidation state naphthoquinone derivatives.

    Reduction: Naphthohydroquinone derivatives.

    Substitution: Substituted naphthoquinone derivatives with various functional groups.

Comparison with Similar Compounds

Similar Compounds

    Sodium 1,2-naphthoquinone-4-sulphonate: Similar in structure but with sodium as the counterion.

    1,4-Naphthoquinone: Lacks the sulfonate group and has different reactivity.

    Anthraquinone derivatives: Share the quinone structure but have different substitution patterns.

Uniqueness

Potassium 1,2-naphthoquinone-4-sulphonate is unique due to its specific sulfonate substitution at the 4-position, which imparts distinct chemical properties and reactivity. This makes it particularly useful in analytical applications and as a reagent in organic synthesis.

Properties

IUPAC Name

potassium;3,4-dioxonaphthalene-1-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6O5S.K/c11-8-5-9(16(13,14)15)6-3-1-2-4-7(6)10(8)12;/h1-5H,(H,13,14,15);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJLHPWURQTWXMF-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=O)C2=O)S(=O)(=O)[O-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5KO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5908-27-0
Record name beta-Naphthoquinone-4-sulfonic acid, potassium salt
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005908270
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Potassium 1,2-naphthoquinone-4-sulphonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.025.101
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Potassium 1,2-naphthoquinone-4-sulphonate
Reactant of Route 2
Potassium 1,2-naphthoquinone-4-sulphonate
Reactant of Route 3
Potassium 1,2-naphthoquinone-4-sulphonate
Reactant of Route 4
Potassium 1,2-naphthoquinone-4-sulphonate
Reactant of Route 5
Potassium 1,2-naphthoquinone-4-sulphonate
Reactant of Route 6
Potassium 1,2-naphthoquinone-4-sulphonate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.